molecular formula C9H10FNO4S2 B2801790 4-(Cyclopropylsulfamoyl)benzenesulfonyl fluoride CAS No. 2138241-94-6

4-(Cyclopropylsulfamoyl)benzenesulfonyl fluoride

Cat. No.: B2801790
CAS No.: 2138241-94-6
M. Wt: 279.3
InChI Key: ALUIEVUBWMYXNV-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfamoyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C10H11FNO4S2. It is a sulfonyl fluoride derivative, which is known for its reactivity and utility in various chemical reactions and applications. This compound is characterized by the presence of a cyclopropylsulfamoyl group attached to a benzenesulfonyl fluoride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylsulfamoyl)benzenesulfonyl fluoride typically involves the reaction of cyclopropylamine with benzenesulfonyl chloride, followed by the introduction of a fluoride ion. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Cyclopropylamine Reaction: Cyclopropylamine reacts with benzenesulfonyl chloride in the presence of a base to form 4-(Cyclopropylsulfamoyl)benzenesulfonyl chloride.

    Fluorination: The resulting sulfonyl chloride is then treated with a fluoride source, such as potassium fluoride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfamoyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonamides or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.

    Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: The major product is the corresponding sulfonic acid.

    Reduction: Products include sulfonamides and other reduced sulfur-containing compounds.

Scientific Research Applications

4-(Cyclopropylsulfamoyl)benzenesulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfamoyl)benzenesulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to irreversible inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a stable covalent adduct with the serine residue.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl fluoride: A simpler sulfonyl fluoride with similar reactivity but lacking the cyclopropylsulfamoyl group.

    4-(Chlorosulfonyl)benzenesulfonyl fluoride: Similar structure but with a chlorosulfonyl group instead of a cyclopropylsulfamoyl group.

    4-(Methylsulfamoyl)benzenesulfonyl fluoride: Contains a methylsulfamoyl group instead of a cyclopropylsulfamoyl group.

Uniqueness

4-(Cyclopropylsulfamoyl)benzenesulfonyl fluoride is unique due to the presence of the cyclopropylsulfamoyl group, which can impart different steric and electronic properties compared to other sulfonyl fluorides. This uniqueness can influence its reactivity and selectivity in chemical reactions, as well as its interactions with biological targets.

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S2/c10-16(12,13)8-3-5-9(6-4-8)17(14,15)11-7-1-2-7/h3-7,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUIEVUBWMYXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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